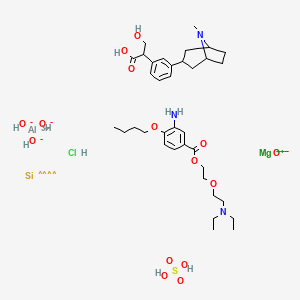
(E)-2-(4-methylpent-3-enyl)but-2-enedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-methylpent-3-enyl)but-2-enedial is a natural product found in Tyrophagus perniciosus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(E)-2-(4-methylpent-3-enyl)but-2-enedial and its derivatives are pivotal in various chemical syntheses. For instance, a study demonstrates the stereospecific synthesis of (±)-abscisic acid, a plant hormone, involving the separation and reaction of similar compounds (Cornforth, Hawes, & Mallaby, 1992). Another research explores the preparation of (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, an intermediate in the nonmevalonate terpene biosynthetic pathway, highlighting the significance of these compounds in biosynthesis studies (Amslinger et al., 2002).
Application in Terpene Biosynthesis
The compound and its variants are crucial in understanding terpene biosynthesis. An example is the analysis of autoxidation products of a similar compound in Arctic sediments, indicating its potential as a tracer in paleoceanographic reconstructions (Rontani, Smik, & Belt, 2020).
Role in Organic Synthesis
These compounds also play a significant role in the field of organic synthesis. For instance, they are used in reactions involving aldehydes mediated by bismuth, demonstrating their utility in the synthesis of aliphatic compounds (Donnelly, Thomas, & Fielding, 2004).
Anti-Cancer Activity
There's also research on the synthesis of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane and its anti-cancer activity, showcasing the potential medicinal applications of these compounds (Ji, Ren, & Xu, 2010).
Propiedades
Número CAS |
121325-68-6 |
|---|---|
Nombre del producto |
(E)-2-(4-methylpent-3-enyl)but-2-enedial |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(E)-2-(4-methylpent-3-enyl)but-2-enedial |
InChI |
InChI=1S/C10H14O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4,6-8H,3,5H2,1-2H3/b10-6+ |
Clave InChI |
RZUYNBNUYOKGPO-UXBLZVDNSA-N |
SMILES isomérico |
CC(=CCC/C(=C\C=O)/C=O)C |
SMILES |
CC(=CCCC(=CC=O)C=O)C |
SMILES canónico |
CC(=CCCC(=CC=O)C=O)C |
Sinónimos |
2(E)-(4-methyl-3-pentenylidene)butanedial alpha-acaridial beta-acaridial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



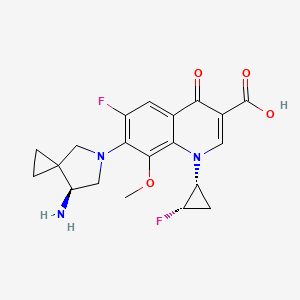
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B1237242.png)
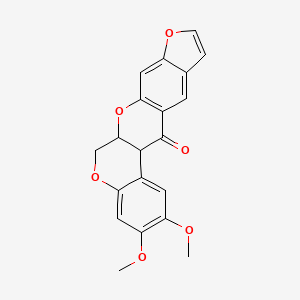

![[CrAcac2]](/img/structure/B1237254.png)
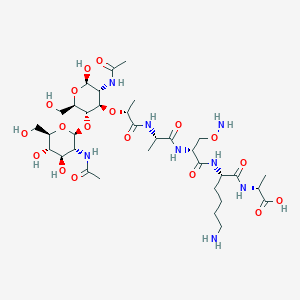
![14-Hydroxy-3-isopropyl-6,14-dimethyl-15-oxa-bicyclo[8.4.2]hexadeca-2,6,10-trien-16-one](/img/structure/B1237256.png)

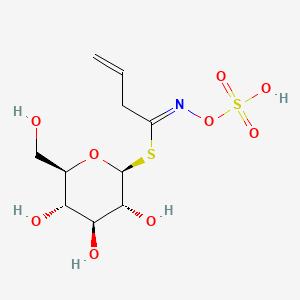
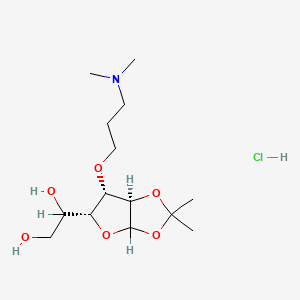
![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)


